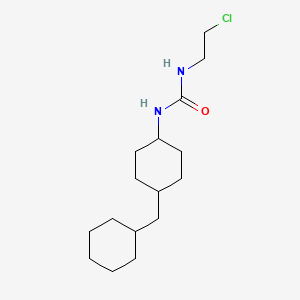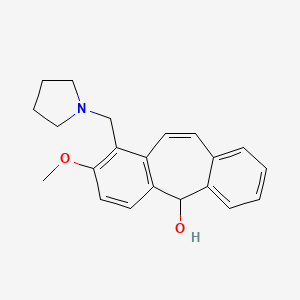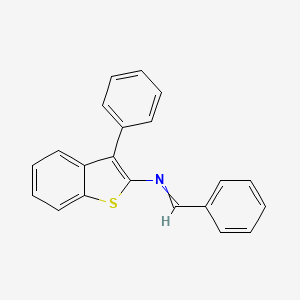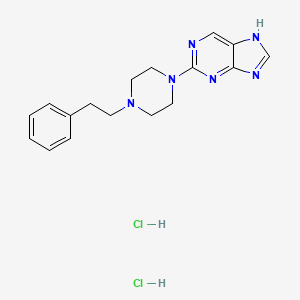
9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride is a chemical compound with the molecular formula C16H20N6·2HCl. It is known for its unique structure, which includes a purine base attached to a piperazine ring with a phenethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride typically involves the reaction of a purine derivative with a piperazine derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Aplicaciones Científicas De Investigación
9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Purine, 2-(4-methyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 2-(4-ethyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 2-(4-propyl-1-piperazinyl)-, dihydrochloride
Uniqueness
Compared to similar compounds, 9H-Purine, 2-(4-phenethyl-1-piperazinyl)-, dihydrochloride is unique due to the presence of the phenethyl group, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications .
Propiedades
Número CAS |
37424-75-2 |
|---|---|
Fórmula molecular |
C17H22Cl2N6 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
2-[4-(2-phenylethyl)piperazin-1-yl]-7H-purine;dihydrochloride |
InChI |
InChI=1S/C17H20N6.2ClH/c1-2-4-14(5-3-1)6-7-22-8-10-23(11-9-22)17-18-12-15-16(21-17)20-13-19-15;;/h1-5,12-13H,6-11H2,(H,18,19,20,21);2*1H |
Clave InChI |
MMDYNEIERMNQHF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=C4C(=N3)N=CN4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


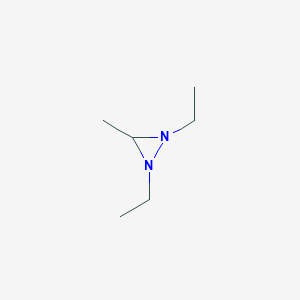
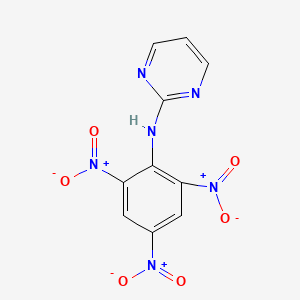
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
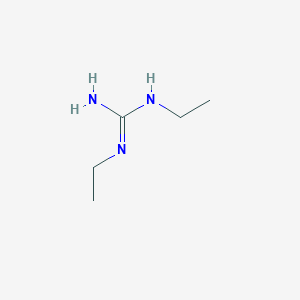
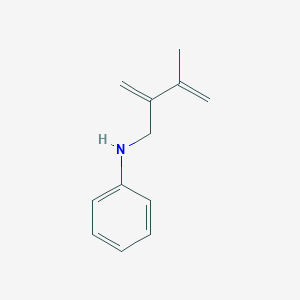
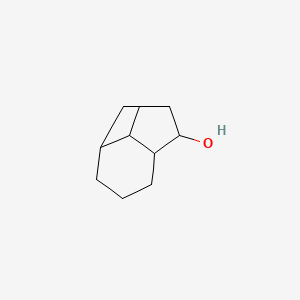


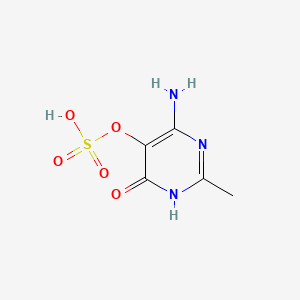
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
